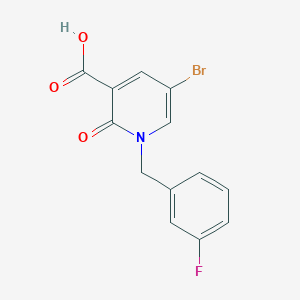

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid

Overview

Description

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 3-fluorobenzyl group at the 1st position, and a 2-oxo group on the dihydropyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the 3-fluorobenzyl group through a nucleophilic substitution reaction. The final step often involves the oxidation of the dihydropyridine ring to introduce the 2-oxo group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Condensation Reactions

Carboxylic acid functional group enables reactions with nucleophiles:

-

Amide formation : Reacts with amines (e.g., ammonia, primary/secondary amines) under coupling conditions (e.g., DCC, HOBt) to form pyridinylcarboxamides.

-

Esterification : Alcohol nucleophiles (e.g., methanol, ethanol) yield esters, with acidic or enzymatic catalysis.

Table 1: Condensation Reaction Outcomes

| Reactant Type | Product | Key Features |

|---|---|---|

| Alcohols | Esters | Improved solubility, stability |

| Amines | Amides | Bioisosteric replacements |

Nucleophilic Aromatic Substitution (NAS)

The halogenated benzyl group (3-fluorobenzyl) undergoes substitution under basic conditions:

-

Fluorine displacement : Fluoride is a good leaving group, enabling substitution with hydroxylamine, hydrazine, or Grignard reagents.

-

Bromine reactivity : Bromine’s larger size and lower electronegativity make it resistant to substitution under mild conditions, requiring harsher reagents (e.g., NaOH, elevated temperatures).

Table 2: Halogen Substitution Pathways

| Halogen | Leaving Group | Typical Reagent |

|---|---|---|

| Fluorine | F⁻ | NaOH, H2O |

| Bromine | Br⁻ | NaOH, heat |

Radical-Mediated Transformations

Protodeboronation :

-

The compound facilitates catalytic protodeboronation of alkyl boronic esters via radical intermediates.

-

This reaction enables anti-Markovnikov alkene hydromethylation , a novel transformation in organic synthesis.

Mechanism :

-

Radical generation (e.g., via AIBN/heat).

-

Boron–carbon bond cleavage.

-

Hydrogen atom transfer (HAT) to form alkenes.

Biochemical Interactions

Cannabinoid receptor modulation :

-

Exhibits dual orthosteric agonism at CB1/CB2 receptors, enhanced by positive allosteric modulators (e.g., GAT229) .

-

Glutamate release inhibition : Reduces excitotoxicity via CB1R activation, potentiated by allosteric ligands .

Table 4: Pharmacodynamic Effects

| Target | Activity | Therapeutic Relevance |

|---|---|---|

| CB1R | Agonism | Pain management |

| CB2R | Agonism | Inflammation control |

Stability and Storage

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyridinecarboxylic acids can exhibit anticancer properties. The presence of bromine and fluorine atoms in this compound may enhance its biological activity by influencing its interaction with cellular targets. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Antimicrobial Properties

Compounds containing pyridine rings have been reported to possess antimicrobial properties. The incorporation of halogens such as bromine and fluorine can increase the lipophilicity and bioavailability of the molecule, potentially enhancing its efficacy against bacterial strains .

Pharmacology

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid may also play a role in pharmacological studies aimed at understanding drug-receptor interactions. The compound's ability to modulate enzyme activity or act as a ligand for specific receptors could be explored further.

Enzyme Inhibition Studies

Research involving similar pyridine derivatives has demonstrated their capacity to inhibit enzymes linked to disease pathways. For instance, studies suggest that such compounds can inhibit cyclooxygenase enzymes, which are involved in inflammation and pain pathways . This could position this compound as a potential anti-inflammatory agent.

Proteomics Research Tool

The compound is utilized as a chemical probe in proteomics research. It can help elucidate protein interactions and functions through techniques such as affinity purification and mass spectrometry. By tagging proteins or influencing their conformation, it aids in the identification of protein complexes and signaling pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the 3-fluorobenzyl group.

1-(3-Fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the bromine atom.

5-Bromo-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of both the bromine atom and the 3-fluorobenzyl group in 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid makes it unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (CAS Number: 886360-92-5) is a pyridinecarboxylic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₁₃H₉BrFNO₃

- Molecular Weight: 326.13 g/mol

- Melting Point: 166–169 °C

Synthesis:

The synthesis of this compound typically involves multi-step organic reactions:

- Bromination of a suitable pyridine precursor.

- Nucleophilic substitution to introduce the 3-fluorobenzyl group.

- Oxidation of the dihydropyridine ring to form the 2-oxo group.

These synthetic routes can be optimized for industrial production using continuous flow reactors to enhance yield and efficiency .

Biological Activity

This compound has been investigated for various biological activities:

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown significant inhibition of cell viability in liver cancer cell lines such as Hep3B and SkHep1, with IC₅₀ values indicating its potential as an anticancer agent. The compound's structure suggests it may interact with specific molecular targets involved in cancer progression .

The proposed mechanism of action involves the inhibition of certain enzymes or receptors, leading to modulation of cellular signaling pathways. This includes potential interactions with cholinesterases, which play a role in various cellular processes. The compound may also induce apoptosis in cancer cells, suggesting a dual mechanism involving both cytotoxicity and targeted action on cellular pathways .

Antimicrobial Activity

Preliminary studies have suggested that this compound may possess antimicrobial properties. This aspect is being explored further to determine its efficacy against various bacterial strains and its potential application in treating infections .

Case Study 1: Cytotoxicity Screening

A study screened various derivatives of pyridinecarboxylic acids against liver cancer cell lines. The results indicated that this compound showed superior cytotoxicity compared to other tested compounds, highlighting its potential as a lead compound for further development .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and cholinesterase enzymes. These studies suggest that modifications in the compound's structure could enhance its binding affinity and selectivity towards specific targets, paving the way for more effective derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Lacks the 3-fluorobenzyl group | Moderate cytotoxicity |

| 1-(3-Fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Lacks the bromine atom | Lower anticancer activity |

| 5-Bromo-1-(3-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | Contains chlorine instead of fluorine | Variable biological effects |

The unique combination of bromine and fluorine substituents in this compound contributes to its distinct biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 5-Bromo-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid to improve yield?

- Methodology : Focus on solvent selection and catalyst systems. For brominated pyridine derivatives, polar aprotic solvents (e.g., DMF, DMSO) are often optimal for coupling reactions involving halogenated intermediates. Catalytic systems like Pd(PPh₃)₄ or CuI may enhance regioselectivity in Suzuki-Miyaura cross-coupling steps . Adjust reaction temperatures (typically 80–120°C) to balance reaction speed and byproduct formation.

- Data Contradictions : Some protocols report lower yields with CuI due to side reactions; cross-validate with Pd-based catalysts and monitor intermediates via TLC or HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl group at position 1, bromine at position 5). Compare chemical shifts with analogous compounds (e.g., 5-Bromo-3-pyridinecarboxylic acid, δ ~8.5 ppm for pyridine protons) .

- LC-MS : Verify molecular ion peaks (expected m/z ~353–355 for [M+H]⁺) and assess purity (>95% by HPLC with C18 columns, acetonitrile/water gradient) .

Q. How does solvent polarity affect the compound’s solubility for in vitro assays?

- Methodology : Test solubility in DMSO (high polarity) for stock solutions and dilute in aqueous buffers (e.g., PBS). For low solubility, consider co-solvents like ethanol (<5% v/v) to avoid cytotoxicity. Solubility data for similar brominated pyridines suggest ~10–20 mg/mL in DMSO .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges during fluorobenzyl group introduction?

- Methodology : Use computational modeling (DFT calculations) to predict steric and electronic effects at the pyridine N1 position. Experimentally, protect the carboxylic acid group (e.g., methyl ester) to direct fluorobenzylation via SNAr or Ullmann-type coupling .

- Data Contradictions : Some studies report competing O-alkylation; mitigate by optimizing base (K₂CO₃ vs. Cs₂CO₃) and reaction time .

Q. How stable is this compound under physiological pH (7.4) for long-term cell culture studies?

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Brominated pyridines are prone to hydrolytic debromination at pH >8; ensure buffers are pH-adjusted and store lyophilized at -20°C .

Q. Can computational models predict binding interactions of this compound with kinase targets?

- Methodology : Perform molecular docking (AutoDock Vina) using the pyridine core as a hinge-binding motif. Validate with mutagenesis studies targeting conserved residues (e.g., ATP-binding pocket lysines). Compare with structural analogs (e.g., 5-Bromo-7-azaindole derivatives) to refine affinity predictions .

Q. How to address conflicting cytotoxicity data between cancer cell lines?

- Methodology : Standardize assay conditions (e.g., seeding density, serum concentration). Use a panel of cell lines (e.g., HeLa, MCF-7) and cross-reference with proteomics to identify off-target effects. For brominated compounds, check for ROS generation via DCFH-DA assays .

Q. Key Recommendations

Properties

IUPAC Name |

5-bromo-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO3/c14-9-5-11(13(18)19)12(17)16(7-9)6-8-2-1-3-10(15)4-8/h1-5,7H,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOFQFBEIXXAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C=C(C2=O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137837 | |

| Record name | 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-92-5 | |

| Record name | 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-[(3-fluorophenyl)methyl]-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.